

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methoxy-3-methylpentane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Methoxy-3-methylpentane*

Cat. No.: *B14638935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylpentane is a tertiary ether with potential applications in various chemical syntheses and as a solvent. Its branched structure and ether functionality impart specific physical properties that are critical for its use and handling in a laboratory or industrial setting. This guide provides an in-depth analysis of the boiling and melting points of **3-methoxy-3-methylpentane**, outlines detailed experimental procedures for their determination, and discusses the importance of sample purity and safety considerations.

Physicochemical Properties of 3-Methoxy-3-methylpentane

Accurate data on the boiling and melting points of a compound are fundamental for its identification, purification, and application. While experimental data for **3-methoxy-3-methylpentane** is not readily available in public databases, its properties can be estimated based on its molecular structure and comparison with analogous compounds.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O	[PubChem][1]
Molecular Weight	116.20 g/mol	[PubChem][1]
Boiling Point	Not experimentally determined. Estimated to be in the range of 110-120 °C.	N/A
Melting Point	Not experimentally determined. Predicted to be a low-melting solid or a liquid at room temperature.	N/A
CAS Number	53273-16-8	[PubChem][1]

Note: The boiling and melting points are estimations and should be experimentally verified for any critical application. The boiling point of the related compound, 3-methylpentane, is approximately 63-64°C.[2][3] The introduction of a methoxy group in place of a hydrogen atom and the addition of a methyl group significantly increases the molecular weight and introduces polarity, which is expected to result in a higher boiling point.

Synthesis and Purity Considerations

The purity of a substance is a critical factor that can significantly influence its physical properties. Impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point.

A plausible synthetic route for **3-methoxy-3-methylpentane** is via a Williamson ether synthesis. This would involve the reaction of the sodium salt of 3-methyl-3-pentanol with a methylating agent like methyl iodide or dimethyl sulfate.

Reaction Scheme:

Alternatively, an acid-catalyzed addition of methanol to 3-methyl-2-pentene could also yield the desired product, though rearrangements might lead to a mixture of isomers. Given these potential side reactions and the presence of unreacted starting materials, purification of the

final product, likely through distillation, is essential to obtain a sample suitable for accurate physical property determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Micro-Boiling Point Determination using a Capillary Tube

This method is suitable for small sample volumes.

Methodology:

- Sample Preparation: Place a few drops of purified **3-methoxy-3-methylpentane** into a small test tube or a fusion tube.
- Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
- Apparatus Setup: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
- Heating: Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion and expulsion of the air trapped inside.
- Observation: Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the external pressure.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the

temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

- Repeat: For accuracy, repeat the measurement at least twice and average the results.

Causality Behind Experimental Choices:

- Slow Heating: A slow and steady heating rate is crucial to ensure that the liquid and vapor are in thermal equilibrium, leading to an accurate boiling point measurement.
- Capillary Inversion: The inverted capillary traps the vapor of the substance, allowing for the observation of the equilibrium between the liquid and vapor phases.
- Recording on Cooling: Recording the temperature as the liquid enters the capillary upon cooling provides a more accurate reading of the boiling point, as it minimizes the effects of superheating.

Experimental Workflow for Micro-Boiling Point Determination

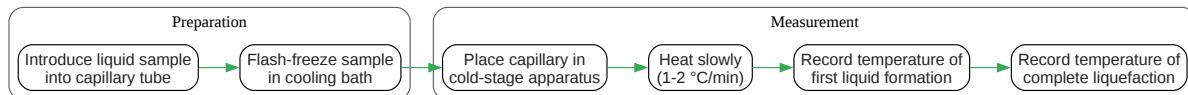
[Click to download full resolution via product page](#)

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Since **3-methoxy-3-methylpentane** is likely a liquid at or near room temperature, its melting point would need to be determined using a cryostat or a cold-stage microscope. The following is a general procedure for determining the melting point of a low-melting solid.

Capillary Melting Point Determination


Methodology:

- **Sample Preparation:** If the sample is liquid at room temperature, it must first be frozen. A small amount of the liquid is drawn into a capillary tube and then flash-frozen using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen). The frozen sample should be a solid plug at the bottom of the sealed end of the capillary.
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus that has cooling capabilities.
- **Rapid Cooling/Heating:** Cool the apparatus to a temperature well below the expected melting point. Then, heat the sample rapidly to get an approximate melting range.
- **Accurate Measurement:** Cool the apparatus again to below the approximate melting point. Begin heating slowly, at a rate of 1-2 °C per minute.
- **Observation:** Observe the sample closely. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
- **Purity Indication:** A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Self-Validating System:

The described protocol is self-validating in that the sharpness of the melting point range provides an internal check on the purity of the sample. If a broad range is observed, it signals the need for further purification before the physical properties can be reliably determined.

Experimental Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for low-temperature melting point determination.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-methoxy-3-methylpentane** is not readily available. Therefore, safety precautions should be based on the potential hazards of structurally similar compounds, such as tertiary ethers and branched alkanes.

- Flammability: Ethers are often flammable. Handle in a well-ventilated area, away from ignition sources.[4]
- Peroxide Formation: Ethers have the potential to form explosive peroxides upon exposure to air and light. While tertiary ethers are less prone to peroxide formation than primary or secondary ethers, it is good practice to store them in airtight, light-resistant containers and to test for the presence of peroxides before heating or distillation.
- Inhalation: Vapors may cause drowsiness or dizziness.[4] Avoid inhaling vapors and ensure adequate ventilation.
- Skin and Eye Contact: May cause skin and eye irritation.[4] Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

Disclaimer: This safety information is based on the properties of similar compounds and may not be fully representative of **3-methoxy-3-methylpentane**. A comprehensive risk assessment should be conducted before handling this chemical.

References

- PubChem. **3-Methoxy-3-methylpentane**.

- Allen. Write the reactions of Williamosn's sybthesis of f 2- ethoxy-3-methoxypentane starting from ethanol and 3-methylpentan-2-ol. [Link]
- PubChem. 3-Methoxy-3-methylpent-1-yne.
- PubChem. (3R)-1-methoxy-3-methylpentane.
- ChemBK. 3-Methylpentane. [Link]
- Wiley Companies.
- Occupational Safety and Health Administr
- Airgas. Safety Data Sheet for Piano IsoParaffinic Mixture. [Link]
- PubChem. 3-Methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methoxy-3-methylpentane | C7H16O | CID 15376592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 96-14-0 CAS MSDS (3-METHYL PENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methoxy-3-methylpentane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14638935#3-methoxy-3-methylpentane-boiling-point-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com